molecular formula C49H36N2 B15328478 4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine

4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine

Cat. No.: B15328478
M. Wt: 652.8 g/mol
InChI Key: HINLTBDDKHOAQQ-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with biphenyl and fluorenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig coupling reaction, which is used to form carbon-nitrogen bonds. The key intermediates, such as 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, can be synthesized through Grignard reactions or direct arylation .

Industrial Production Methods

Industrial production of this compound would likely involve scalable and chromatography-free synthesis methods to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may bind to certain proteins or enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine is unique due to its combination of biphenyl and fluorenyl groups attached to a pyrimidine core. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C49H36N2

Molecular Weight

652.8 g/mol

IUPAC Name

4-[4-[3-(9,9-dimethylfluoren-4-yl)phenyl]phenyl]-2-phenyl-6-(4-phenylphenyl)pyrimidine

InChI

InChI=1S/C49H36N2/c1-49(2)43-21-10-9-19-42(43)47-41(20-12-22-44(47)49)40-18-11-17-39(31-40)35-25-29-37(30-26-35)46-32-45(50-48(51-46)38-15-7-4-8-16-38)36-27-23-34(24-28-36)33-13-5-3-6-14-33/h3-32H,1-2H3

InChI Key

HINLTBDDKHOAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C(C=CC=C31)C4=CC=CC(=C4)C5=CC=C(C=C5)C6=NC(=NC(=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=CC=C9)C

Origin of Product

United States

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